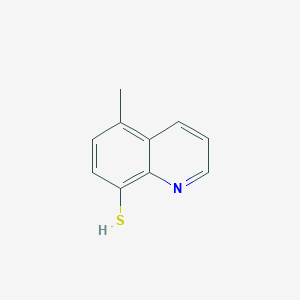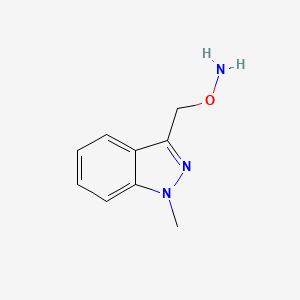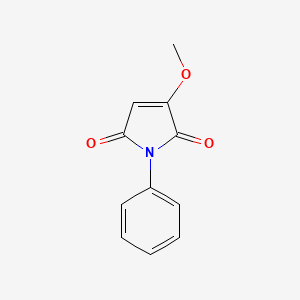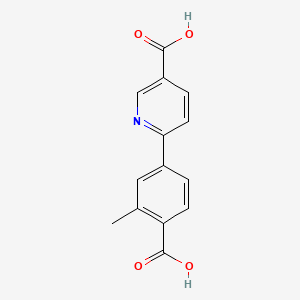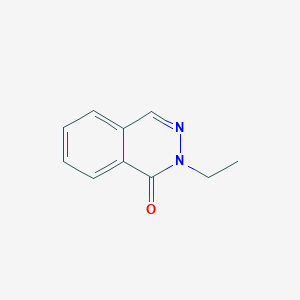
2-Ethylphthalazin-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylphthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system with an ethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, followed by alkylation with ethyl halides to introduce the ethyl group at the second position. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its neuroprotective and anti-inflammatory effects, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Ethylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound may also interact with proteins involved in inflammatory responses, such as NF-kB, to exert its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Phthalazine: The parent compound without the ethyl group.
2-Methylphthalazin-1(2H)-one: A similar compound with a methyl group instead of an ethyl group.
2-Phenylphthalazin-1(2H)-one: A derivative with a phenyl group at the second position.
Uniqueness: 2-Ethylphthalazin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63536-33-4 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-ethylphthalazin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10(13)9-6-4-3-5-8(9)7-11-12/h3-7H,2H2,1H3 |
Clé InChI |
BQHFUZVWYNEZIQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=CC=CC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



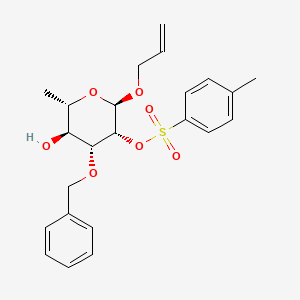

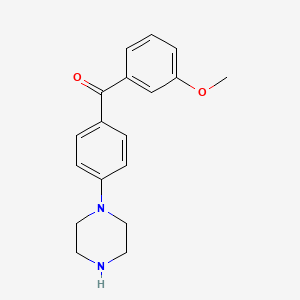
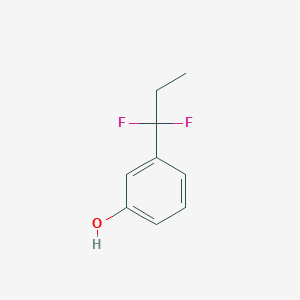


![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
